molecular formula C11H9FN2 B13936416 5-Amino-3-fluoro-2-phenylpyridine

5-Amino-3-fluoro-2-phenylpyridine

Cat. No.: B13936416
M. Wt: 188.20 g/mol
InChI Key: BRNKHEWLTZIKHX-UHFFFAOYSA-N
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Description

5-Amino-3-fluoro-2-phenylpyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-2-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-fluoro-2-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-2-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-fluoro-2-phenylpyridine is unique due to the presence of both an amino group and a phenyl group on the fluorinated pyridine ring. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

5-fluoro-6-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

BRNKHEWLTZIKHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)N)F

Origin of Product

United States

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